Docosanal

Descripción general

Descripción

Docosanal, also known as behenyl alcohol, is a saturated fatty alcohol with a 22-carbon chain. It is primarily used as an antiviral agent, particularly for the treatment of herpes simplex labialis (cold sores). This compound exhibits antiviral activity against many lipid-enveloped viruses, including herpes simplex virus .

Aplicaciones Científicas De Investigación

Docosanal has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its antiviral properties and its ability to inhibit the fusion of lipid-enveloped viruses with host cells.

Medicine: Used in topical formulations for the treatment of herpes simplex labialis. It is also being investigated for its potential use in treating other viral infections.

Industry: Employed as an emollient, emulsifier, and thickener in cosmetic formulations

Mecanismo De Acción

Target of Action

Docosanol, also known as behenyl alcohol, is a saturated fatty alcohol containing 22 carbon atoms . It primarily targets lipid-enveloped viruses, including the herpes simplex virus (HSV) . The HSV is responsible for causing recurrent herpes simplex labialis episodes, commonly known as cold sores or fever blisters .

Mode of Action

Docosanol works by inhibiting the fusion between the human cell plasma membrane and the HSV envelope . This action prevents the viral entry into cells and subsequent viral replication .

Biochemical Pathways

It is known that docosanol interferes with the host cell’s surface phospholipids . This interference disrupts the ability of the HSV to fuse with the host cell membrane, thereby preventing the virus’s entry and subsequent replication .

Result of Action

The primary result of docosanol’s action is the prevention of HSV entry into cells and subsequent viral replication . This action speeds the healing of cold sores and fever blisters on the face or lips . It also relieves the accompanying symptoms, including tingling, pain, burning, and itching .

Análisis Bioquímico

Biochemical Properties

Docosanal exhibits antiviral activity against many lipid enveloped viruses, including the herpes simplex virus (HSV) . It is thought to work by interfering with and stabilizing the host cell’s surface phospholipids . This prevents the fusion of the herpes virus’s viral envelope with the human host cell, thereby preventing viral entry into cells and subsequent viral replication .

Cellular Effects

Docosanol speeds the healing of cold sores and fever blisters on the face or lips . It also relieves the accompanying symptoms, including tingling, pain, burning, and itching . Docosanol cannot prevent cold sores or fever blisters from appearing .

Molecular Mechanism

The mechanism of action of docosanol involves inhibiting fusion between the human cell plasma membrane and the herpes simplex virus (HSV) envelope . This prevents viral entry into cells and subsequent viral replication . Unlike other cold-sore antivirals, docosanol does not act directly on the virus, and as such, it is unlikely it will produce drug-resistant mutants of HSV .

Temporal Effects in Laboratory Settings

Clinical studies have shown that the efficacy of docosanol compared to placebo is marginal at best, shortening the duration of pain by less than 24 hours . Docosanol has no serious adverse reactions and is safe to use .

Metabolic Pathways

Docosanol is a saturated 22-carbon aliphatic alcohol, and its metabolism would likely involve standard metabolic processes for such compounds .

Subcellular Localization

Given its role in preventing the fusion of the herpes virus’s viral envelope with the human host cell, it is likely that it interacts with the cell membrane .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Docosanal can be synthesized through the reduction of docosanoic acid. One common method involves the catalytic reduction of docosenoic acid using palladium on carbon (Pd/C) and hydrogen (H₂) to produce docosanoic acid, which is then esterified with methanol to form methyl docosanoate. This ester is subsequently reduced using lithium aluminium hydride (LiAlH₄) to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of docosenoic acid. This process involves the use of a catalyst, such as palladium on carbon, under high pressure and temperature conditions to achieve the desired reduction .

Types of Reactions:

Oxidation: this compound can be oxidized to form docosanoic acid.

Reduction: It can be reduced to form docosane.

Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Acid chlorides or sulfonyl chlorides in the presence of a base.

Major Products:

Oxidation: Docosanoic acid.

Reduction: Docosane.

Substitution: Various substituted this compound derivatives depending on the reagents used.

Comparación Con Compuestos Similares

Hexadecanol: A 16-carbon saturated fatty alcohol used in cosmetics and as an intermediate in organic synthesis.

Octadecanol: An 18-carbon saturated fatty alcohol with similar uses in cosmetics and industrial applications.

Eicosanol: A 20-carbon saturated fatty alcohol used in similar applications as docosanal.

Uniqueness: this compound’s uniqueness lies in its 22-carbon chain, which provides it with specific physical and chemical properties, such as a higher melting point and greater hydrophobicity compared to shorter-chain fatty alcohols. These properties make it particularly effective as an antiviral agent and a versatile ingredient in cosmetic formulations .

Actividad Biológica

Docosanal, also known as n-docosanol, is a long-chain fatty alcohol that has garnered attention for its potential therapeutic applications, particularly in antiviral treatments. This article details the biological activity of this compound, focusing on its efficacy against viral infections, particularly herpes simplex virus (HSV) and Newcastle disease virus (NDV), along with relevant research findings and case studies.

This compound is characterized by its long hydrocarbon chain, which contributes to its hydrophobic properties. This structure allows it to interact effectively with lipid membranes, making it a candidate for antiviral activity. The primary mechanism of action involves the inhibition of viral fusion with host cell membranes, thereby preventing infection. Specifically, this compound is known to inhibit both types of cell fusion: fusion from without (FFWO) and fusion from within (FFWI) .

Herpes Simplex Virus (HSV)

This compound has been extensively studied for its antiviral properties against HSV. A clinical study demonstrated that a 10% topical cream formulation of this compound applied five times daily significantly reduced healing time for recurrent herpes simplex labialis (HSL). The median time to healing was 4.1 days for patients treated with this compound compared to 5.5 days for those receiving a placebo (P = .008) . The treatment also resulted in decreased pain and symptom duration.

Table 1: Clinical Efficacy of this compound in HSL Treatment

| Treatment Group | Median Healing Time (days) | Cessation of Pain (days) | Complete Healing (days) |

|---|---|---|---|

| This compound | 4.1 | 2.5 | 5.0 |

| Placebo | 5.5 | 3.0 | 6.0 |

The study concluded that this compound is both safe and effective for treating recurrent HSL, offering a valuable alternative to existing antiviral medications .

Newcastle Disease Virus (NDV)

Recent research has highlighted the potential of this compound in veterinary medicine, particularly against NDV in poultry. A study found that treatment with n-docosanol significantly improved survival rates in NDV-infected chickens, with survival rates ranging from 37.4% to 53.2% depending on the dosage administered (20, 40, or 60 mg/kg body weight) . Moreover, this compound treatment led to substantial reductions in viral load across various tissues:

Table 2: Effect of n-Docosanol on Viral Load Reduction in Chickens

| Tissue Type | Viral Load Reduction (%) |

|---|---|

| Digestive | 26.2 - 33.9 |

| Respiratory | 38.3 - 63.0 |

| Nervous | 26.7 - 51.1 |

| Lymphatic | 16.4 - 29.1 |

Histopathological assessments indicated significant improvements in tissue integrity post-treatment .

Case Studies

In addition to controlled trials, several case studies have documented the real-world application of this compound in clinical settings:

- Case Study on HSV Treatment : A patient with recurrent HSV experienced a reduction in outbreak frequency after using topical this compound cream regularly over six months, demonstrating not only efficacy but also a favorable safety profile.

- Veterinary Application : In a poultry farm affected by NDV outbreaks, the introduction of n-docosanol as part of the treatment protocol led to a marked decrease in mortality rates and improved overall flock health.

Safety Profile

This compound has been reported to have a favorable safety profile with minimal adverse effects when used topically or administered systemically at appropriate dosages . In clinical trials, side effects were comparable to those observed with placebo treatments.

Propiedades

IUPAC Name |

docosanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h22H,2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCXRAFXRZTNRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

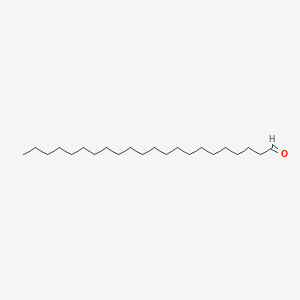

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205995 | |

| Record name | Docosanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57402-36-5 | |

| Record name | Docosanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57402-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057402365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosanal | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5NJ9XW9A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of finding a high proportion of long-chain aldehydes, like docosanal, in buffalo seminal plasma?

A1: The study [] found that over half of the total aldehydes in buffalo seminal plasma were long-chain aldehydes, with this compound (22:0) being the major one. While the specific function of this compound in buffalo seminal plasma isn't explicitly discussed, the study highlights the abundance of long-chain polyunsaturated fatty acids in both the spermatozoa and seminal plasma. This suggests a potential link between these fatty acids and the presence of long-chain aldehydes, possibly through metabolic pathways. Further research is needed to elucidate the specific roles and interactions of these lipids in buffalo reproduction.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.